pyridazine-3-thiol
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Overview
Description
pyridazine-3-thiol is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridazine-3-thiol typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the replacement of a leaving group with a nucleophile. The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the reaction.
Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize waste. The use of catalysts and automated control systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
pyridazine-3-thiol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may require the use of reducing agents and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may produce reduced derivatives with different functional groups.
Scientific Research Applications
pyridazine-3-thiol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of more complex molecules.
Biology: It is used in biochemical assays and as a probe to study biological processes.
Medicine: It has potential therapeutic applications and is being investigated for its effects on various biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of pyridazine-3-thiol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is used. The exact mechanism of action is often studied using biochemical assays and molecular modeling techniques.
Comparison with Similar Compounds
pyridazine-3-thiol can be compared with other similar compounds to highlight its unique properties. Some similar compounds include:
CID 2244 (Aspirin): Known for its anti-inflammatory properties.
CID 5161 (Salicylsalicylic Acid): Used in the treatment of various inflammatory conditions.
CID 3715 (Indomethacin): A non-steroidal anti-inflammatory drug.
Each of these compounds has unique properties and applications, but this compound stands out due to its specific reactivity and stability, making it valuable in a wide range of scientific and industrial applications.
Properties
IUPAC Name |
pyridazine-3-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S/c7-4-2-1-3-5-6-4/h1-3H,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQSRZSUGBETRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NN=C1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.